6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
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Overview
Description
Preparation Methods
The synthesis of 6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol involves several steps, typically starting with the condensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with formamide under high-temperature conditions to form the pyrimidine ring . Industrial production methods often involve scalable and efficient synthetic routes, such as the use of cyclization reactions and domino processes .
Chemical Reactions Analysis
6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the receptor and inhibits its signaling pathway, thereby reducing inflammation and immune cell recruitment . This compound’s ability to modulate various biological pathways makes it a valuable candidate for therapeutic development.
Comparison with Similar Compounds
6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidines: These compounds have similar structural features but differ in their biological activities and applications.
Pyrimido[4,5-d]pyrimidines: Known for their use in medicinal chemistry, these compounds exhibit different reactivity patterns and therapeutic potentials.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a potent CXCR2 antagonist, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-4-5(3-9-6)10-8(13)11-7(4)12/h2-3H,1H3,(H2,10,11,12,13) |
InChI Key |
OTJZCIIGEIOJAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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